acetilspiramicina

Descripción general

Descripción

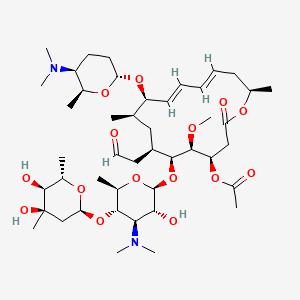

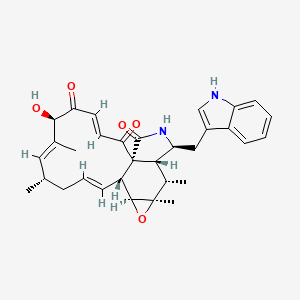

Spiramycin B es un antibiótico macrólido y un agente antiparasitario. Se utiliza principalmente para tratar infecciones causadas por bacterias Gram-positivas y algunas bacterias Gram-negativas. Spiramycin B es un macrólido de anillo de 16 miembros descubierto como un producto de la bacteria Streptomyces ambofaciens. Se ha utilizado en diversas formulaciones para administración oral y parenteral .

Aplicaciones Científicas De Investigación

Spiramycin B tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los antibióticos macrólidos y sus propiedades químicas.

Biología: Se investiga por sus efectos sobre la síntesis de proteínas bacterianas y su papel en la inhibición del crecimiento bacteriano.

Medicina: Se utiliza para tratar infecciones causadas por y especies.

Mecanismo De Acción

Spiramycin B ejerce sus efectos uniéndose a la subunidad ribosómica 50S de las bacterias, inhibiendo la síntesis de proteínas. Esta unión evita la translocación del peptidil-tRNA desde el sitio aceptor hasta el sitio donador en el ribosoma, lo que lleva a la disociación del peptidil-tRNA y la inhibición del crecimiento bacteriano . El principal objetivo molecular es el ribosoma bacteriano, y la vía implicada es la inhibición de la síntesis de proteínas .

Análisis Bioquímico

Biochemical Properties

Acetylspiramycin interacts with bacterial 50S ribosomal subunits, inhibiting translocation during protein synthesis . This interaction is crucial for its antimicrobial activity. The antibiotic action of Acetylspiramycin involves inhibition of protein synthesis in the bacterial cell during translocation .

Cellular Effects

Acetylspiramycin has a significant impact on various types of cells and cellular processes. It is known to accumulate within cells, suggesting that it may interact with receptors or second messengers responsible for the regulation of cell cycle and cellular immunity . It also has effects on lymphocyte proliferation, lymphokine production, delayed-type hypersensitivity, and antibody production .

Molecular Mechanism

The molecular mechanism of Acetylspiramycin involves its binding to bacterial 50S ribosomal subunits, inhibiting translocation by preventing the binding of both donor and acceptor substrates to the ribosome . This antibiotic is a potent inhibitor of protein synthesis, exerting its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of Acetylspiramycin over time in laboratory settings have been studied. The absolute bioavailability of oral Acetylspiramycin is generally within the range of 30 to 40% . After a 1g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L .

Dosage Effects in Animal Models

Adverse effects have been noted in a variety of species after intramuscular administration due to the irritating nature of macrolides .

Metabolic Pathways

The metabolic pathways of Acetylspiramycin are not well studied. It is known that Spiramycin, a closely related compound, is less metabolized than some other macrolides . The primary route of elimination is the fecal-biliary route, and the secondary route is the renal-urinary route .

Transport and Distribution

Acetylspiramycin is extensively distributed in tissues. The volume of distribution is in excess of 300L, and concentrations achieved in bone, muscle, respiratory tract, and saliva exceed those found in serum . The intracellular penetration of Acetylspiramycin is also rapid and extensive, with concentrations in alveolar macrophages 10 to 20 times greater than simultaneous serum concentrations .

Subcellular Localization

Given its extensive intracellular penetration and accumulation within cells , it is likely that Acetylspiramycin localizes to various subcellular compartments where it exerts its antimicrobial effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de spiramycin B implica procesos de fermentación utilizando Streptomyces ambofaciens. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar el antibiótico. Los principales pasos incluyen:

Fermentación: Cultivo en un medio adecuado.

Extracción: Utilizando disolventes como el butanol para extraer spiramycin B del caldo de fermentación.

Purificación: Empleo de técnicas como la cromatografía para purificar el compuesto.

Métodos de producción industrial

La producción industrial de spiramycin B sigue pasos similares, pero a mayor escala. El proceso implica la optimización de las condiciones de fermentación para maximizar el rendimiento, seguida de la extracción y purificación a gran escala utilizando equipos de grado industrial. El producto final se formula en tabletas, cápsulas o formas inyectables .

Análisis De Reacciones Químicas

Tipos de reacciones

Spiramycin B experimenta diversas reacciones químicas, incluyendo:

Oxidación: Spiramycin B puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en spiramycin B.

Sustitución: Spiramycin B puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y amino.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo para las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de spiramycin B con grupos funcionales modificados, que pueden exhibir diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos similares

Eritromicina: Otro antibiótico macrólido con un mecanismo de acción similar pero un espectro de actividad diferente.

Azitromicina: Un macrólido con un espectro de actividad más amplio y mejor penetración en los tejidos.

Claritromicina: Similar a la eritromicina, pero con propiedades farmacocinéticas mejoradas.

Singularidad de Spiramycin B

Spiramycin B es único debido a su actividad específica contra ciertos parásitos como Toxoplasma gondii y Cryptosporidium especies. También tiene un efecto post-antibiótico más prolongado y una mejor penetración en los tejidos en comparación con otros macrólidos .

Propiedades

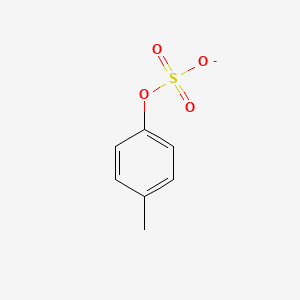

Número CAS |

24916-51-6 |

|---|---|

Fórmula molecular |

C45H76N2O15 |

Peso molecular |

885.1 g/mol |

Nombre IUPAC |

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |

InChI |

InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+/t25-,26-,27+,28-,29+,31+,32+,33+,34-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1 |

Clave InChI |

ZPCCSZFPOXBNDL-RSMXASMKSA-N |

SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

SMILES isomérico |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C |

SMILES canónico |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Sinónimos |

acetylspiramycin foromacidin B spiramycin B spiramycin II |

Origen del producto |

United States |

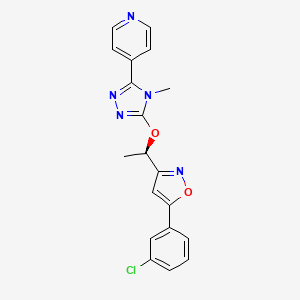

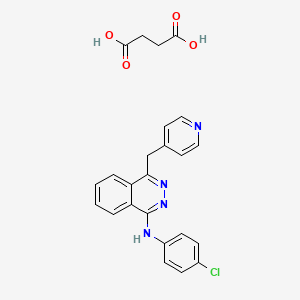

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of acetylspiramycin?

A1: Acetylspiramycin exhibits its antibacterial activity by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death. []

Q2: What is the molecular formula and weight of acetylspiramycin?

A2: Acetylspiramycin comprises a mixture of acetyl derivatives of spiramycin I, II, and III. Specific details regarding molecular formulas and weights for individual components can be found in relevant research publications, such as those focusing on the separation and structural elucidation of acetylspiramycin components. [, ]

Q3: Are there any spectroscopic data available for acetylspiramycin?

A3: Yes, researchers have used various spectroscopic techniques to characterize acetylspiramycin components. Techniques like mass spectroscopy, 1H NMR, and 13C NMR have been employed to elucidate the structures of different acetylspiramycin fractions. [, ]

Q4: How stable is acetylspiramycin under different storage conditions?

A4: Research indicates that acetylspiramycin demonstrates remarkable stability even after prolonged storage. Studies have shown consistent weight component ratios of acetylspiramycin fractions in samples stored at room temperature for nearly 15 years. []

Q5: What are the challenges associated with formulating acetylspiramycin?

A5: One challenge in formulating acetylspiramycin, particularly for pediatric use, is the availability of suitable dosage forms. While 200 mg tablets exist, alternative forms like dry syrups are desirable for easier administration to children under five years old. []

Q6: How is acetylspiramycin absorbed and distributed in the body?

A6: Studies using radiolabeled acetylspiramycin in rats revealed low plasma levels of both radioactivity and bioactivity. [] This suggests low plasma concentrations might contribute to its in vivo activity. Autoradiography studies demonstrated higher radioactivity levels in organs like the spleen, kidney cortex, submaxillary gland, liver, and lung, indicating a potential affinity for these tissues. []

Q7: What is the elimination half-life of acetylspiramycin compared to other macrolides?

A7: Intravenous administration in rats showed that acetylspiramycin has a longer elimination half-life (151 minutes) compared to spiramycin I (103 minutes), josamycin (71 minutes), and midecamycin (54 minutes). []

Q8: What is the in vitro activity of acetylspiramycin against Chlamydia trachomatis and Chlamydophila pneumoniae?

A8: Acetylspiramycin demonstrates varying degrees of effectiveness against different Chlamydia strains. It shows lower activity against C. trachomatis serovar B and C. pneumoniae TWAR compared to acylspiramycin, erythromycin, and azithromycin. []

Q9: Has acetylspiramycin been evaluated in animal models of Toxoplasma gondii infection?

A9: Yes, studies have investigated the therapeutic effect of acetylspiramycin in mouse models of both acute and chronic Toxoplasma gondii infection. Results indicate its potential as a treatment option, particularly when combined with immunopotentiators like CSP-II. []

Q10: What analytical techniques are used to quantify acetylspiramycin?

A10: Several analytical methods have been developed for quantifying acetylspiramycin. These methods include high-performance liquid chromatography (HPLC), [, ] spectrophotometry, [, ] turbidimetry, [, , ] and chemiluminescence detection combined with flow injection analysis. []

Q11: Are there any methods for monitoring acetylspiramycin dissolution?

A11: Yes, fiber-optic dissolution test systems (FODT) have been employed to monitor the real-time dissolution of acetylspiramycin tablets, offering valuable insights into the drug's release profile and potential for therapeutic efficacy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)

![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)

![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)

![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)